(1-H-indole-6-yloxy)-acetic acid
Description
(1H-Indole-6-yloxy)-acetic acid is an indole derivative featuring an acetic acid moiety linked to the 6-position of the indole ring via an ether (oxy) group. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol. Indole derivatives are widely studied for their biological activities, including roles in plant growth regulation, antimicrobial effects, and pharmaceutical applications .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(1H-indol-6-yloxy)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)6-14-8-2-1-7-3-4-11-9(7)5-8/h1-5,11H,6H2,(H,12,13) |
InChI Key |
GCBWBNOPNZULAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)OCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(1H-Indol-6-yl)acetic Acid (CAS 39689-58-2)
- Structure : Acetic acid linked to the indole-6 position via a methylene (–CH₂–) group.
- Molecular Formula: C₁₀H₉NO₂.
- Key Differences :
2-(6-Methyl-1H-indol-3-yl)acetic Acid (PK03902E-1)
- Structure : Methyl group at the indole-6 position and acetic acid at the 3-position.
- Molecular Formula: C₁₁H₁₁NO₂.
- The methyl group enhances lipophilicity, influencing membrane permeability. Safety Data: Classified as non-hazardous under GHS, suggesting safer handling compared to halogenated analogs .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)
- Structure : Chlorine at the 7-position, methyl at 3-position, and carboxylic acid at 2-position.
- Molecular Formula: C₁₀H₈ClNO₂.
- Key Differences: The chloro substituent increases electronegativity, enhancing reactivity in electrophilic substitutions. Carboxylic acid at the 2-position may confer stronger hydrogen-bonding capacity than ether-linked acetic acid. Applications: Potential use in synthesizing antimicrobial or anti-inflammatory agents .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
- Structure : Thiazole ring fused to the indole-3 position, with a carboxylic acid at 2-position.
- Key Differences :
Structural and Functional Analysis
Functional Group Impact
- Ether Linkage (Target Compound) :
- Reduces acidity compared to carboxylic acid derivatives.
- Enhances metabolic stability (resistance to esterase hydrolysis) relative to ester-linked analogs.
- Carboxylic Acid Derivatives (e.g., PK03902E-1) :
Substituent Effects
- May introduce toxicity concerns (e.g., hepatotoxicity) .
- Methoxy Groups (e.g., 7-Methoxyindole-3-carboxylic Acid) :
- Electron-donating effects stabilize aromatic systems, altering UV absorption and fluorescence properties.
- Common in natural product analogs (e.g., marine alkaloids) .
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